2-Chloroethyl linoleate

Description

Contextualization within Ester Chemistry and Lipid Biochemistry

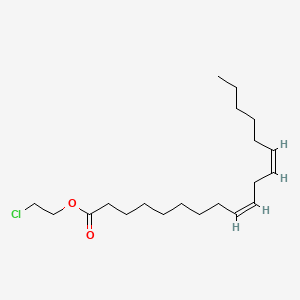

2-Chloroethyl linoleate (B1235992), with the IUPAC name 2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate, is a fatty acid ester. nih.gov Structurally, it is derived from the formal condensation of the carboxyl group of linoleic acid, a naturally occurring polyunsaturated omega-6 fatty acid, with the hydroxyl group of 2-chloroethanol (B45725). smolecule.com Within the realm of ester chemistry, it represents a halogenated ester, where the chloroethyl group introduces unique reactivity compared to simple alkyl esters. smolecule.com Esters are a fundamental class of organic compounds, and glycerides, which are esters of fatty acids with glycerol, form the bulk of animal fats and vegetable oils and are central to lipid biochemistry. wikipedia.org 2-Chloroethyl linoleate, as a derivative of a key dietary fatty acid, is therefore of significant interest in lipid biochemistry, particularly in how its modified structure may influence metabolic pathways and interactions with biological membranes. smolecule.com

Significance in Interdisciplinary Scientific Inquiry

The study of 2-Chloroethyl linoleate extends across multiple scientific disciplines. In food science and analytical chemistry, it is recognized as a contaminant that can form in foods and spices treated with ethylene (B1197577) oxide, a common fumigant. nih.gov Its detection in various food products has necessitated the development of precise analytical methods for quantification. nih.gov In toxicology, research has investigated its potential effects on biological systems, as it can form conjugates with fatty acids in vivo. smolecule.comnih.gov Conversely, in the field of pharmacognosy and drug discovery, 2-Chloroethyl linoleate has been identified as a bioactive compound in various medicinal plants. researchgate.netbiomedpharmajournal.org Studies have explored its potential therapeutic properties, including antiviral and anti-diabetic activities, making it a subject of interest in medicinal research. researchgate.netbenthamdirect.com Its presence as both a synthetic contaminant and a natural phytocompound highlights its importance in diverse research contexts, from environmental and food monitoring to the search for new therapeutic agents. smolecule.comresearchgate.netwjpsonline.com

Properties

IUPAC Name |

2-chloroethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNBJTDMUIDJBU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009894 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25525-76-2 | |

| Record name | 2-Chloroethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XSI46QQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Pathways for 2 Chloroethyl Linoleate

Enzyme-Mediated Routes

The enzymatic synthesis of 2-chloroethyl linoleate (B1235992) represents a targeted approach that leverages the catalytic prowess of hydrolases, particularly lipases and esterases, operating in reverse. In a non-aqueous or micro-aqueous environment, these enzymes can facilitate esterification reactions between a fatty acid and an alcohol. The primary pathway involves the reaction of linoleic acid with 2-chloroethanol (B45725) in the presence of a suitable enzyme. This biocatalytic method is an alternative to traditional chemical synthesis, which often requires harsh conditions and may lead to unwanted byproducts. scielo.brsmolecule.com

The efficiency and specificity of enzyme-mediated synthesis of haloalcohol esters are highly dependent on the chosen enzyme and the specific substrates. Research into the enzymatic formation of 2-chloroethyl esters has revealed distinct substrate preferences that are crucial for optimizing reaction yields.

In vitro studies utilizing purified bovine pancreatic cholesterol ester hydrolase (EC 3.1.1.13) have demonstrated the feasibility of synthesizing 2-chloroethyl esters of various unsaturated fatty acids, including oleic, linoleic, linolenic, and arachidonic acids. researchgate.net A key finding from these studies is the enzyme's preference for different haloethanols and fatty acid types.

Substrate Specificity of Cholesterol Ester Hydrolase:

Haloalcohol Substrate: When comparing haloethanol substrates, 2-bromoethanol (B42945) was found to be a better substrate than 2-chloroethanol for fatty acid esterification catalyzed by cholesterol ester hydrolase. researchgate.net Furthermore, within the chloroethanol series, the enzyme's activity decreased with increased chlorination; 2-chloroethanol was a more effective substrate than 2,2-dichloroethanol (B146553) and 2,2,2-trichloroethanol. researchgate.net

Fatty Acid Substrate: The enzyme exhibits a marked specificity for unsaturated fatty acids over saturated ones. While the formation of 2-chloroethyl esters of unsaturated fatty acids like linoleic acid was confirmed, saturated fatty acids such as palmitic and stearic acid showed only a small amount of ester formation under the same conditions. researchgate.net In contrast, experiments using rat liver microsomes showed a different specificity, where the saturated fatty acid (palmitic) was more reactive than the unsaturated fatty acid (oleic) with haloethanols. researchgate.net

The kinetics of the reaction catalyzed by cholesterol ester hydrolase have been determined, confirming the enzymatic nature of the haloethyl oleate (B1233923) formation. researchgate.net This inherent specificity allows for targeted synthesis, potentially reducing the need for complex purification steps that are common in non-specific chemical synthesis.

| Enzyme Source | Preferred Haloalcohol Substrate | Preferred Fatty Acid Type | Reference |

|---|---|---|---|

| Bovine Pancreatic Cholesterol Ester Hydrolase | 2-Bromoethanol > 2-Chloroethanol | Unsaturated (e.g., Linoleic Acid) > Saturated | researchgate.net |

| Rat Liver Microsomes | Not Specified | Saturated (e.g., Palmitic Acid) > Unsaturated | researchgate.net |

The practical implementation of enzymatic synthesis for esters like 2-chloroethyl linoleate requires careful control of several process parameters to maximize yield, ensure enzyme stability, and create an economically viable process. While specific optimization data for 2-chloroethyl linoleate is limited, extensive research on the lipase-catalyzed synthesis of other fatty acid esters provides a clear framework for process control. mdpi.commdpi.commdpi.com

Key Process Parameters:

Enzyme Selection and Immobilization: A variety of lipases, such as those from Candida antarctica (often immobilized, e.g., Novozym 435), Rhizomucor miehei (e.g., Lipozyme RM IM), and Candida rugosa, are widely used for ester synthesis. mdpi.comnih.govnih.gov Immobilization is a crucial practical aspect as it significantly enhances enzyme stability and allows for easy recovery and reuse, which is critical for reducing operational costs in industrial applications. mdpi.comnih.gov

Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme. Optimal temperatures for lipase-catalyzed esterification are typically found in the range of 30°C to 60°C. mdpi.comjmb.or.kr For instance, in the synthesis of a bio-based cyclocarbonate, the maximum yield was achieved at 50°C, as higher temperatures could lead to enzyme inactivation. mdpi.com

Reaction Medium and Water Activity: Lipase-catalyzed ester synthesis is performed in non-aqueous or micro-aqueous systems to shift the reaction equilibrium from hydrolysis to synthesis. scielo.br The choice of an organic solvent can impact substrate solubility and enzyme activity; solvents like acetonitrile (B52724) have been shown to be effective. mdpi.com Alternatively, solvent-free systems are increasingly employed to create a greener and more concentrated process. mdpi.comnih.gov The water content, or water activity, is a delicate factor to control; a minimal amount of water is essential for maintaining the enzyme's catalytic conformation, but excess water will promote the reverse hydrolytic reaction. scielo.brnih.gov

Substrate Molar Ratio: The ratio of the alcohol (2-chloroethanol) to the fatty acid (linoleic acid) directly affects the reaction equilibrium and conversion rate. Optimizing this ratio is a common strategy to drive the reaction towards product formation. nih.govjmb.or.kr

Agitation and Mass Transfer: In heterogeneous reaction systems involving an immobilized enzyme and substrates, efficient mixing is vital to overcome mass transfer limitations. Agitation speed is an important parameter to optimize, ensuring that substrates have adequate access to the enzyme's active sites. mdpi.com Reactor design, such as using fluidized bed reactors, can also enhance mixing and improve diffusivity compared to packed-bed or stirred-tank reactors, preserving enzyme activity over more cycles. mdpi.com

| Parameter | Typical Range / Condition | Rationale / Impact | References |

|---|---|---|---|

| Enzyme | Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM) | Enhances stability, allows for reuse, and simplifies product purification. | mdpi.comnih.gov |

| Temperature | 30 - 60 °C | Balances reaction rate against enzyme thermal inactivation. | mdpi.commdpi.comjmb.or.kr |

| Reaction Medium | Organic Solvents or Solvent-Free | Affects substrate solubility and enzyme activity; solvent-free is environmentally preferred. | mdpi.commdpi.comnih.gov |

| Water Activity | Low / Controlled | Essential for enzyme function but excess water favors hydrolysis over synthesis. | scielo.brnih.gov |

| Substrate Molar Ratio | Optimized based on specific reaction | Drives reaction equilibrium towards ester formation. | nih.govjmb.or.kr |

| Agitation / Mixing | Optimized for reactor type | Overcomes mass transfer limitations in heterogeneous systems. | mdpi.commdpi.com |

Reactivity and Mechanistic Investigations of 2 Chloroethyl Linoleate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of 2-Chloroethyl linoleate (B1235992) results in the cleavage of the ester bond to yield linoleic acid and 2-chloroethanol (B45725). This reaction can be catalyzed by either acids or bases, and its rate is influenced by several environmental factors. viu.ca

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of 2-Chloroethyl linoleate proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), which is common for esters. researchgate.netchemistrysteps.com The reaction is an equilibrium process and can be driven to completion by using a large excess of water. chemistrysteps.comchemguide.co.uk

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original alcohol moiety. This converts the -OCH₂CH₂Cl group into a better leaving group (-HOCH₂CH₂Cl). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 2-chloroethanol, which is one of the final products. libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final product, linoleic acid. chemguide.co.uk

The negative inductive effect of the chlorine atom in the 2-chloroethyl group influences the reaction rate compared to non-halogenated alkyl esters. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

The base-catalyzed hydrolysis of esters, also known as saponification, is an essentially irreversible process. For 2-Chloroethyl linoleate, this reaction follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

The mechanism consists of two main stages:

Nucleophilic Addition of Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Alkoxide Leaving Group : The intermediate collapses, and the C-O single bond of the ester cleaves, leading to the expulsion of the 2-chloroethoxide anion (⁻OCH₂CH₂Cl) as the leaving group and the formation of linoleic acid.

The reaction is driven to completion because the newly formed linoleic acid is immediately deprotonated by the strong base (either the 2-chloroethoxide formed or another hydroxide ion) to form the resonance-stabilized linoleate carboxylate salt. chemistrysteps.com This salt is no longer electrophilic enough to be attacked by an alcohol or alkoxide, rendering the final step irreversible. chemistrysteps.com

Factors Influencing Hydrolytic Reaction Kinetics

The rate of hydrolysis of 2-Chloroethyl linoleate is sensitive to a variety of factors that can alter the reaction kinetics. These include the pH of the medium, temperature, and the presence of catalysts. viu.caresearchgate.net

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale |

| pH | The rate is slowest at neutral pH and increases under both acidic and basic conditions. viu.ca | Acid catalysis (AAC2) is facilitated by protonation of the carbonyl group, while base catalysis (BAC2) involves direct nucleophilic attack by OH⁻, which is more potent than water. chemistrysteps.comepa.gov |

| Temperature | Increasing the temperature generally increases the reaction rate. foodandnutritionjournal.org | Higher temperatures provide the necessary activation energy for the reaction to proceed, consistent with the Arrhenius equation. |

| Catalysts | The presence of acids, bases, or certain enzymes (esterases) significantly accelerates hydrolysis. amelica.orguaeh.edu.mx | Catalysts provide an alternative reaction pathway with a lower activation energy. For instance, metal ions can act as Lewis acids to activate the carbonyl group. amelica.org |

| Solvent/Moisture | Higher water concentration can increase the rate, particularly in acid-catalyzed equilibrium. chemguide.co.ukfoodandnutritionjournal.org | Water is a reactant in the hydrolysis reaction. In acid-catalyzed hydrolysis, using an excess of water shifts the equilibrium towards the products. chemguide.co.uk The presence of moisture is a key factor in hydrolytic instability. foodandnutritionjournal.org |

| Steric Hindrance | The steric bulk around the ester group can affect the rate. researchgate.net | Increased steric hindrance can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, thus slowing the reaction. researchgate.net |

This table provides an interactive summary of factors affecting the hydrolysis kinetics of 2-Chloroethyl linoleate.

Oxidative Transformations of the Linoleate Moiety

The linoleate portion of 2-Chloroethyl linoleate contains two cis double bonds separated by a methylene (B1212753) group (-CH₂-) at the C-11 position. This structural feature makes it highly susceptible to oxidation through both non-enzymatic and enzymatic pathways.

Autoxidation Processes and Formation of Oxidized Products (e.g., Epoxides, Hydroxylated Derivatives)

Autoxidation of the linoleate moiety is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the C-11 position, which is a bis-allylic site. nih.gov This process leads to the formation of a variety of oxidized products.

The primary products of linoleate autoxidation are hydroperoxides (hydroperoxyoctadecadienoic acids, HPODEs). nih.govcdnsciencepub.com The initial hydrogen abstraction at C-11 generates a pentadienyl radical delocalized over carbons 9 through 13. nih.gov Oxygen then attacks this radical, leading to the formation of several positional and geometric hydroperoxide isomers.

Major Autoxidation Products of the Linoleate Moiety

| Product Class | Specific Products Formed | Formation Pathway |

|---|---|---|

| Hydroperoxides (Primary) | 9-HPODE, 13-HPODE (conjugated cis,trans and trans,trans isomers) | Formed after the pentadienyl radical reacts with oxygen. These are the major initial products. nih.govcdnsciencepub.com |

| 11-HPODE (non-conjugated cis,cis isomer) | Formed by direct oxygen insertion at the C-11 position. It is a minor product, typically observed in the presence of antioxidants that can trap the radical before rearrangement. nih.gov | |

| Hydroxylated Derivatives | 9-HODE, 13-HODE | Formed by the reduction of the corresponding hydroperoxides (HPODEs). |

| Epoxides | Epoxyoctadecenoic acids (EpOMEs) | Can be formed from the decomposition of hydroperoxides or through further oxidation reactions. |

| Ketones & Aldehydes | Ketodienes, various aldehydes | Formed as secondary oxidation products from the decomposition and cleavage of unstable hydroperoxides. researchgate.net |

This table interactively details the primary and secondary products formed during the autoxidation of the linoleate chain.

The initial hydroperoxides are relatively unstable and can undergo further reactions, including decomposition to form alkoxyl and peroxyl radicals, which propagate the chain reaction. These secondary reactions lead to the formation of hydroxylated derivatives (hydroxyoctadecadienoic acids, HODEs), epoxides, and short-chain aldehydes and ketones. researchgate.net

Enzymatic Oxidation Pathways and Their Significance

In biological systems, the oxidation of the linoleate moiety can be catalyzed by specific enzymes, leading to the formation of regio- and stereospecific products. The primary enzymes involved are lipoxygenases (LOXs) and cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. researchgate.netmdpi.com Plant LOXs, such as soybean lipoxygenase, can oxidize linoleic acid to form specific hydroperoxide isomers, primarily 13(S)-HPODE and 9(S)-HPODE. researchgate.netnih.gov The high degree of regio- and stereospecificity is a key feature that distinguishes enzymatic oxidation from random autoxidation. mdpi.com

Cytochrome P450 (CYP) enzymes represent another major pathway for linoleate metabolism. nih.govmdpi.com CYP epoxygenases convert the double bonds of linoleic acid into epoxides. nih.gov Specifically, linoleic acid is metabolized to form:

9,10-epoxyoctadecenoic acid (9,10-EpOME) , also known as leukotoxin. nih.govnih.gov

12,13-epoxyoctadecenoic acid (12,13-EpOME) , also known as isoleukotoxin. nih.govnih.gov

These epoxides are significant as they can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols: 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). nih.govnih.gov The formation of these specific metabolites is a key part of cellular signaling processes. nih.gov

Nucleophilic Substitution Reactions at the Chloroethyl Group

The 2-chloroethyl group of 2-chloroethyl linoleate contains a primary alkyl chloride, which is a reactive site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine atom is electrophilic, making it a target for attack by a wide range of nucleophiles. This reactivity allows for the strategic modification of the ester, opening pathways to new derivatives with potentially unique properties. The primary mechanism for these transformations is typically the bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the carbon atom and displaces the chloride ion in a single, concerted step.

The chlorine atom on the ethyl moiety of 2-chloroethyl linoleate is a good leaving group, facilitating its displacement by a variety of nucleophilic species. The general principle of this reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new covalent bond and the expulsion of the chloride ion. This type of reaction is fundamental in organic synthesis for creating new functional groups.

The susceptibility of similar chloro-containing compounds to nucleophilic attack has been well-documented. For instance, reactions involving 1-(2-chloroethyl)piperazine (B3192190) demonstrate its utility as a substrate for substitution by various nucleophiles to form more complex molecules. researchgate.net Similarly, the reactivity of the chloroethyl group in 2-chloroethyl linoleate can be exploited using common nucleophiles such as amines, alkoxides, thiolates, and cyanide.

Below is a table illustrating potential nucleophilic substitution reactions at the chloroethyl group of 2-chloroethyl linoleate.

| Nucleophile (Nu:) | Reagent Example | Product: Linoleate Derivative |

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | 2-Hydroxyethyl linoleate |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Azidoethyl linoleate |

| Amine (R-NH₂) | Morpholine | 2-(Morpholin-4-yl)ethyl linoleate |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)ethyl linoleate |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-Cyanoethyl linoleate |

This table is illustrative and based on the general reactivity of primary alkyl chlorides.

The capacity for nucleophilic substitution makes 2-chloroethyl linoleate a valuable starting material for synthesizing novel ester derivatives. By carefully selecting the nucleophile, a diverse library of compounds can be generated. This strategy is widely employed in medicinal chemistry and materials science to modify parent molecules and tune their properties. For example, the synthesis of novel imidazo[1,2-a]pyrazine (B1224502) derivatives has been achieved through the reaction of a bromo-substituted precursor with morpholine, demonstrating a similar substitution pathway. tsijournals.com

In another example, new betulonic acid-diazine derivatives were synthesized by reacting the parent compound with chloromethyl pyrazine (B50134), where a substitution reaction at the chloromethyl group was a key step. nih.gov Applying this concept, reacting 2-chloroethyl linoleate with heterocyclic amines, such as pyrazine or piperidine, could yield novel derivatives incorporating these nitrogen-containing rings. These modifications can significantly alter the chemical and physical properties of the original linoleate ester.

The synthesis of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties also highlights the utility of substitution reactions in creating complex molecules with specific functionalities. nih.gov This approach underscores the potential of 2-chloroethyl linoleate as a platform for developing new compounds through targeted nucleophilic substitution reactions.

Displacement of the Chlorine Atom by Various Nucleophiles

Thermal Decomposition Studies

The thermal stability of an ester is a critical parameter that dictates its applications, particularly at elevated temperatures. Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often volatile, molecules. For 2-chloroethyl linoleate, decomposition pathways can be complex, involving the ester group, the unsaturated linoleate chain, and the chloroethyl moiety.

While specific kinetic models for the thermal degradation of 2-chloroethyl linoleate are not extensively detailed in the literature, valuable insights can be drawn from studies on analogous compounds. The thermal decomposition of 2-chloroethyl methyl ether (2-CEME), for example, was found to occur predominantly through molecular elimination reactions rather than simple bond fission. researchgate.net A similar primary decomposition pathway for 2-chloroethyl linoleate would be the unimolecular elimination of hydrogen chloride (HCl) to yield vinyl linoleate.

Kinetic Parameters for the Thermal Decomposition of an Analogous Compound (2-CEME) researchgate.net

| Parameter | Value | Temperature Range (K) |

| Pre-exponential factor (A) | (4.12 ± 0.42) × 10¹¹ s⁻¹ | 1175–1467 |

| Activation Energy (Ea) | 52.2 ± 2.6 kcal mol⁻¹ | 1175–1467 |

This data pertains to 2-chloroethyl methyl ether and serves as a model for the potential kinetic behavior of 2-chloroethyl linoleate.

Such kinetic models are essential for predicting the stability of the compound under various thermal conditions and for understanding the underlying reaction mechanisms. mdpi.com The decomposition of 2-chloroethylphosphonic acid has also been studied kinetically, with the rate estimated from the formation of ethylene (B1197577), indicating a pathway involving the fragmentation of the chloroethyl group. nih.gov

The thermal stability of 2-chloroethyl linoleate can be evaluated relative to other esters using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netnih.gov TGA measures the mass loss of a sample as a function of temperature, providing a decomposition temperature profile. The onset temperature of decomposition is a key metric for comparing stability. google.com

In a comparative analysis, 2-chloroethyl linoleate would likely exhibit lower thermal stability than its non-halogenated counterpart, ethyl linoleate. rsc.org The C-Cl bond is a reactive site that can initiate degradation via HCl elimination at temperatures lower than those required to break the C-C or C-H bonds in the alkyl chain.

The stability can also be compared to other fatty acid esters used in various applications. For instance, epoxidized soybean oil is used as a thermal stabilizer in PVC because its epoxy groups can react with HCl generated during PVC degradation. researchgate.net In contrast, 2-chloroethyl linoleate itself contains a potential source of HCl. Studies on systems containing cholesteryl esters, including cholesteryl linoleate, have used DTA to determine phase transitions and thermal behavior, providing a framework for how 2-chloroethyl linoleate could be analyzed in comparison. nih.gov

Illustrative Comparison of Thermal Properties for Esters

| Compound | Class | Noteworthy Thermal Feature | Reference |

| 2-Chloroethyl linoleate | Chloroalkyl ester | Expected to undergo thermal elimination of HCl. | researchgate.net |

| Ethyl linoleate | Alkyl ester | Higher stability expected than its chloro-derivative. | rsc.org |

| Cholesteryl linoleate | Sterol ester | Exhibits complex phase transitions (mesophases). | nih.gov |

| Methyl oleate (B1233923) | Alkyl ester | Used as a stabilizing compound in some peroxide formulations. | google.com |

| Epoxidized Soybean Oil | Epoxidized triglyceride | Acts as a thermal stabilizer by scavenging HCl. | researchgate.net |

This comparative approach is crucial for determining the potential applications and limitations of 2-chloroethyl linoleate in environments where it may be exposed to high temperatures.

Biological and Biochemical Interactions of 2 Chloroethyl Linoleate

Modulation of Cellular Processes and Specific Molecular Targets

2-Chloroethyl linoleate (B1235992) has been identified as a bioactive compound with the potential to influence significant cellular and molecular activities, including the inhibition of viral replication and the modulation of metabolic functions.

Research has identified 2-chloroethyl linoleate as the primary active compound in a bioactive fraction (F-2) derived from the ethnomedicinal plant Stephania hernandifolia. researchgate.netingentaconnect.com This fraction demonstrated significant antiviral activity against Herpes Simplex Virus Type 2 (HSV-2). researchgate.netingentaconnect.com Studies showed that this bioactive fraction inhibited both the HSV-2G strain and a clinical isolate, ICMR/VU-2012/20. researchgate.net The primary mechanism of this inhibition involves blocking the transcription of viral genes that are critical for the replication cycle. researchgate.netingentaconnect.com

Table 1: Antiviral Activity of F-2 Fraction (2-Chloroethyl Linoleate) against HSV-2

| Virus Strain | EC₅₀ (µg/ml) | Selectivity Index (SI) |

| HSV-2G | 20.0 | 12 |

| ICMR/VU-2012/20 (Clinical Isolate) | 20.43 | 12 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from studies on the F-2 fraction of S. hernandifolia. researchgate.netingentaconnect.com

The replication of HSV-2 follows a temporally regulated cascade of gene expression, beginning with immediate-early (IE) genes, followed by early (E) and late (L) genes. dovepress.com The IE genes are transcribed first and their protein products are essential for activating the transcription of the subsequent E genes. dovepress.comnih.gov

Studies involving semiquantitative polymerase chain reaction (semi-Q-PCR) and Western blot analysis have shown that the bioactive fraction containing 2-chloroethyl linoleate leads to a significant downregulation of the protein products from HSV-2's immediate-early and early genes. researchgate.netingentaconnect.com By suppressing the synthesis of these initial gene products, the compound effectively halts the viral replication cascade at a very early stage. researchgate.netingentaconnect.com

The antiviral action of 2-chloroethyl linoleate is characterized by its direct interference with the viral gene expression pathway. researchgate.net The inhibition of both IE and E transcription is the core mechanism of its anti-HSV-2 activity. researchgate.netingentaconnect.com This blockade prevents the virus from producing the necessary enzymes and proteins required for viral DNA replication, which is a key function of the early genes. dovepress.com Time-of-addition assays further confirmed that the compound is most effective when added between 4 to 8 hours post-infection, a critical window for IE and E gene transcription. researchgate.netingentaconnect.com

As an ester of the polyunsaturated fatty acid linoleic acid, 2-chloroethyl linoleate is implicated in processes involving lipid metabolism. smolecule.com Its structure suggests potential interactions with biological membranes, which can influence their physical properties and the function of membrane-associated proteins. smolecule.comnih.gov

The fluidity of a biological membrane is heavily dependent on the composition of its lipids, particularly the length and saturation of the fatty acid chains. wikilectures.eulipotype.com The presence of double bonds in unsaturated fatty acids, such as the linoleate component of 2-chloroethyl linoleate, introduces kinks in the hydrocarbon tail, which prevents tight packing and thereby increases membrane fluidity. wikilectures.eulibretexts.org

Studies on hepatocyte cell lines have demonstrated that enriching cellular membranes with cis-unsaturated fatty acids like linoleate leads to a measurable increase in plasma membrane fluidity. nih.gov This alteration in fluidity has been shown to enhance the function of membrane proteins, such as the LDL receptor. nih.gov Therefore, the incorporation of 2-chloroethyl linoleate into a cell membrane is expected to increase its fluidity, potentially impacting various cellular transport and signaling processes.

Mitochondria are crucial for cellular energy production and are known to be affected by 2-chloroethyl linoleate. smolecule.comnih.gov The inner mitochondrial membrane contains a unique phospholipid, cardiolipin, which is vital for the structure and function of the oxidative phosphorylation system. mdpi.com This phospholipid is often rich in linoleic acid. mdpi.com

Direct toxicological studies in rats have provided evidence of the compound's impact on mitochondria. nih.gov Repeated oral administration of 2-chloroethyl linoleate resulted in a significant reduction in adenosine (B11128) triphosphatase (ATPase) activity within the liver mitochondrial fraction. nih.gov This finding points to a direct interference with mitochondrial energy metabolism.

Table 2: Effect of 2-Chloroethyl Linoleate on Mitochondrial Enzyme Activity in Rats

| Enzyme | Organelle Fraction | Observation | Time Points |

| Adenosine Triphosphatase (ATPase) | Liver Mitochondria | Significantly reduced activity | Days 1, 7, and 28 post-treatment |

Data sourced from a toxicological study on male rats. nih.gov

Alterations in Biological Membrane Fluidity

Enzymatic Interaction Profiles

The interaction of 2-Chloroethyl linoleate with biological enzymes is a critical aspect of its biochemical profile. Research has explored its binding to specific enzymes and its broader effects on enzymatic activity within mammalian systems.

Alpha-Glucosidase Binding and Potential Inhibition Mechanisms

Molecular docking studies have elucidated the potential of 2-Chloroethyl linoleate to interact with alpha-glucosidase, a key enzyme in carbohydrate metabolism. The compound exhibits a strong binding affinity, with a total energy value of -109.064 kcal/mol. This interaction is primarily stabilized through hydrophobic bonds with specific amino acid residues within the enzyme's binding site. The identified interactions suggest a potential inhibitory mechanism against alpha-glucosidase, which is a target for managing postprandial hyperglycemia. mdpi.comscielo.br The specific amino acid residues involved in this binding are detailed in the table below.

Table 1: Molecular Docking Interaction of 2-Chloroethyl Linoleate with Alpha-Glucosidase

| Parameter | Finding | Source |

|---|---|---|

| Target Enzyme | Alpha-Glucosidase (PDB ID: 3w37) | |

| Binding Energy | -109.064 kcal/mol | |

| Interaction Type | Hydrophobic Bonds |

| Interacting Amino Acid Residues | ARG699, ALA788, ARG814, LEU663, ILE672, PHE816 | |

Interaction with Other Biological Enzymes

Beyond alpha-glucosidase, 2-Chloroethyl linoleate interacts with several other mammalian enzymes, primarily through hydrolysis. Studies using pig liver and intestine homogenates, as well as artificial pancreatic juice, have shown that the compound undergoes substantial enzymatic hydrolysis. nih.govresearchgate.net This process yields linoleic acid and 2-chloroethanol (B45725). smolecule.com In contrast, no significant hydrolysis was observed in artificial gastric juice. nih.govresearchgate.net

Furthermore, research in animal models has demonstrated that administration of 2-Chloroethyl linoleate can alter the activity of specific enzymes. nih.gov Notably, it has been linked to a significant reduction in the activity of several serum and mitochondrial enzymes, indicating a broader impact on metabolic and cellular functions. nih.gov

Table 2: Observed Interactions of 2-Chloroethyl Linoleate with Various Enzymes

| Enzyme/Enzyme System | Organism/System | Observed Effect | Source |

|---|---|---|---|

| Hydrolases | Pig Liver & Intestine Homogenates | Substantial hydrolysis of the ester bond | nih.govresearchgate.net |

| Pancreatic Enzymes | Artificial Pancreatic Juice | Substantial hydrolysis of the ester bond | nih.govresearchgate.net |

| Cholesterol Ester Hydrolase | Bovine Pancreas | Catalyzes the formation of fatty acid esters of 2-chloroethanol | researchgate.net |

| Lactate Dehydrogenase (LDH) | Rat (Serum) | Significantly reduced activity | nih.gov |

| Aspartate Aminotransferase (AST) | Rat (Serum) | Significantly reduced activity | nih.gov |

| Alanine Aminotransferase (ALT) | Rat (Serum) | Significantly reduced activity | nih.gov |

| Adenosine Triphosphatase (ATPase) | Rat (Liver Mitochondria) | Significantly reduced activity | nih.gov |

Biotransformation and Conjugation Processes of 2-Chloroethyl Linoleate

The biotransformation of 2-Chloroethyl linoleate is characterized by its conversion into fatty acid conjugates, a process mediated by specific metabolic pathways.

In Vivo Formation of Fatty Acid Conjugates

Research confirms that 2-Chloroethyl linoleate forms fatty acid conjugates in vivo. smolecule.comnih.gov These lipophilic conjugates have the potential to accumulate in various body tissues. smolecule.comnih.gov Studies in experimental animal models have shown that these lipid conjugates of xenobiotics, including those derived from 2-Chloroethyl linoleate, are implicated in target organ toxicity. nih.gov The formation of these conjugates is a significant metabolic fate of the parent compound.

Identification of Enzymatic and Non-Enzymatic Conjugation Pathways

The formation of fatty acid conjugates from 2-Chloroethyl linoleate is primarily an enzyme-driven process. nih.gov The initial and crucial step is the hydrolysis of the ester bond, a reaction catalyzed by mammalian hydrolases found in organs such as the liver and pancreas. nih.govresearchgate.net

Following hydrolysis, the released 2-chloroethanol moiety can undergo subsequent conjugation. A key enzymatic pathway identified involves cholesterol ester hydrolase (EC 3.1.1.13), which has been shown to catalyze the esterification of 2-chloroethanol with fatty acids. researchgate.net This indicates that the biotransformation pathway involves an initial enzymatic cleavage followed by an enzymatic re-conjugation of the xenobiotic alcohol with other endogenous fatty acids. While non-enzymatic reactions can occur in xenobiotic metabolism, the available evidence for 2-Chloroethyl linoleate points toward enzymatic catalysis as the principal conjugation pathway. nih.govcore.ac.uk

Characterization of Specific Conjugated Metabolites (e.g., Palmitate, Stearate (B1226849) Derivatives)

The biotransformation of 2-Chloroethyl linoleate can lead to the formation of other 2-chloroethyl fatty acid esters. The enzymatic hydrolysis of the parent compound releases 2-chloroethanol, which then becomes a substrate for esterification with other available fatty acids. researchgate.net

In vitro studies using cholesterol ester hydrolase have demonstrated that this enzyme can form esters from 2-chloroethanol and various fatty acids. researchgate.net While the enzyme shows a preference for unsaturated fatty acids, it also facilitates the formation of esters with saturated fatty acids, including palmitic acid and stearic acid, albeit to a lesser extent. researchgate.net Therefore, metabolites such as 2-chloroethyl palmitate and 2-chloroethyl stearate are potential products of the in vivo biotransformation of 2-Chloroethyl linoleate, formed through the enzymatic re-esterification of its 2-chloroethanol component.

Occurrence, Formation, and Environmental Considerations of 2 Chloroethyl Linoleate

Natural Occurrence and Formation in Food Systems

2-Chloroethyl linoleate (B1235992) is a fatty acid ester that has been identified in various natural and processed systems. Its presence can be attributed to both natural biosynthesis within certain plants and as a result of specific agricultural and food processing treatments.

The compound has been isolated and identified as a constituent in several plant species, where it may contribute to their bioactive properties.

Stephania hernandifolia : Research has identified 2-chloroethyl linoleate as a principal bioactive compound in a specific fraction (F-2) of this ethnomedicinal plant. researchgate.netbenthamdirect.com This fraction demonstrated notable antiviral activities, with characterization confirming 2-chloroethyl linoleate as the lead component. benthamdirect.comresearchgate.net

Kolanut : Analysis of bioactive compounds in stored kolanuts from the Odo-Otin Local Government Area of Osun State, Nigeria, revealed the presence of 2-chloroethyl linoleate. bioscientistjournal.com It was one of the compounds unique to the kolanuts from this specific region in the study. bioscientistjournal.comresearchgate.net

Thesium viride : In studies of this hemiparasitic subshrub, 2-chloroethyl linoleate was identified as one of the key lead compounds through molecular docking investigations related to its potential biological activities.

Pleurospermum candollei : Phytochemical profiling of this herb, which is consumed as a vegetable in the Karakoram and Himalayan zones, has confirmed the presence of 2-chloroethyl linoleate among its constituents. nih.govmdpi-res.com

Table 1: Detection of 2-Chloroethyl Linoleate in Various Plant Extracts

| Plant Species | Family | Finding | References |

| Stephania hernandifolia | Menispermaceae | Identified as a lead bioactive compound in an active fraction. | researchgate.netbenthamdirect.comresearchgate.netbenthamdirect.com |

| Kolanut (Cola spp.) | Malvaceae | Detected in stored kolanuts from a specific Nigerian locality. | bioscientistjournal.comresearchgate.net |

| Thesium viride | Santalaceae | Identified as a potential lead compound via molecular docking. | researchgate.net |

| Pleurospermum candollei | Apiaceae | Confirmed as a phytochemical constituent of the plant. | nih.govmdpi-res.comnih.gov |

Beyond its natural occurrence, 2-chloroethyl linoleate has been detected in various processed food products. Its presence is often linked to processing methods or the use of specific food additives.

Spices and Edible Oils : The formation of 2-chloroethyl esters of fatty acids has been noted in spices and other foods. fao.org The compound has also been identified in guava seeds, which can be processed for oil. nih.gov Given that edible oils are rich in fatty acids like linoleic acid, they represent a potential matrix for the formation of 2-chloroethyl linoleate if a source of ethylene (B1197577) is present. europa.euresearchgate.net

Food Dressings : Specifically, 2-chloroethyl linoleate has been identified along with 2-chloroethyl palmitate in French dressing. fao.org

The most well-documented pathway for the formation of 2-chloroethyl esters in food products is through the fumigation process using ethylene oxide (ETO).

Ethylene Oxide Fumigation : ETO is a gas used as a fumigant to control insects and microbial contamination in agricultural commodities like spices, nuts, and oilseeds. fao.orgisotope.com When used on food products, ETO can react with chlorides naturally present in the food matrix to form 2-chloroethanol (B45725) (a related toxicant). fssai.gov.in Subsequently, 2-chloroethanol can react with fatty acids, such as linoleic acid, to form the corresponding 2-chloroethyl esters, including 2-chloroethyl linoleate. fao.org Concerns have also been raised that traces of 2-chloroethanol, a direct precursor, may arise from reactions between hypochlorites (from detergents or water treatment) and unsaturated fatty acids. ehpm.org

Presence in Processed Food Products (e.g., Spices, Edible Oils)

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of 2-chloroethyl linoleate are governed by its chemical structure, specifically the ester linkage and the alkyl-halide group.

Hydrolysis represents a significant pathway for the degradation of 2-chloroethyl linoleate, breaking the ester bond to yield 2-chloroethanol and linoleic acid.

Enzymatic and Chemical Hydrolysis : Studies have demonstrated that 2-chloroethyl linoleate undergoes substantial hydrolysis in various biological media, including artificial gastric and pancreatic juices. nih.gov This susceptibility to hydrolysis indicates that in aqueous environments, particularly those with conditions that favor ester cleavage (such as the presence of acids, bases, or enzymes), the compound can be degraded. nih.gov The degradation of a related compound, bis(2-chloroethyl) sulfide, also proceeds primarily through a non-enzymatic hydrolysis pathway. researchgate.net

The linoleate portion of the molecule, with its two double bonds, is susceptible to oxidation, which is a key degradation process for unsaturated fatty acids.

Table 2: Summary of Degradation Pathways for 2-Chloroethyl Linoleate

| Degradation Pathway | Mechanism | Products | References |

| Hydrolysis | Cleavage of the ester bond in aqueous environments. | 2-Chloroethanol and Linoleic acid | nih.govresearchgate.net |

| Oxidation | Free-radical-driven peroxidation of the unsaturated linoleate fatty acid chain. | Lipid hydroperoxides, volatile aldehydes (e.g., hexanal) | researchgate.netmdpi.com |

Potential for Microbial and Enzymatic Degradation

The environmental fate of 2-chloroethyl linoleate is influenced by its susceptibility to breakdown by microorganisms and enzymes. While specific studies on the microbial degradation of this compound are limited, research on its enzymatic hydrolysis and the biodegradation of related fatty acid esters provides significant insights into its potential for environmental degradation.

Enzymatic hydrolysis of 2-chloroethyl linoleate has been demonstrated in mammalian systems, suggesting that similar enzymatic processes could occur in the environment through microbial activity. A key study investigated the hydrolysis of 2-chloroethyl linoleate in various biological preparations, which can serve as models for environmental enzymatic activity. nih.gov The study demonstrated that significant hydrolysis of 2-chloroethyl linoleate occurs in the presence of mammalian enzymes found in artificial pancreatic and gastric juices, as well as in homogenates of pig liver and intestine. nih.gov This breakdown is attributed to the action of hydrolases, such as lipases and esterases, which are ubiquitous in microbial populations.

The degradation of fatty acid esters, a class of compounds to which 2-chloroethyl linoleate belongs, is a well-established microbial process. epa.govaqeic.org Microorganisms are known to rapidly degrade fatty acid esters, utilizing them as carbon sources. openrepository.com The biodegradability of these esters is often high, with many being classified as readily biodegradable. epa.gov This process is typically initiated by lipases and esterases that hydrolyze the ester bond, releasing the fatty acid and the alcohol. In the case of 2-chloroethyl linoleate, this would yield linoleic acid and 2-chloroethanol. Linoleic acid is a common fatty acid that is readily metabolized by a wide range of microorganisms. The subsequent fate of 2-chloroethanol would depend on the specific metabolic capabilities of the present microbial community, with some microorganisms capable of dehalogenation. nih.gov

The activity of lipases, the primary enzymes responsible for the initial hydrolysis of fatty acid esters, is well-documented for a variety of microbial sources. scielo.br These enzymes are active against a broad range of substrates, including long-chain fatty acid esters. mdpi.com The efficiency of this enzymatic degradation can be influenced by environmental factors such as pH, temperature, and the presence of co-factors. mdpi.commdpi.com The general principles of microbial degradation of organic pollutants suggest that under favorable conditions, microbial communities in soil and aquatic environments would likely be capable of degrading 2-chloroethyl linoleate. mdpi.com

The following table summarizes the findings on the enzymatic hydrolysis of 2-chloroethyl linoleate from a key study, providing a basis for understanding its potential degradation.

Table 1: Enzymatic Hydrolysis of 2-Chloroethyl Linoleate

| Enzyme Preparation | Observation of Hydrolysis | Reference |

| Artificial Gastric Juice | Substantial Hydrolysis | nih.gov |

| Artificial Pancreatic Juice | Substantial Hydrolysis | nih.gov |

| Pig Liver Homogenates | Substantial Hydrolysis | nih.gov |

| Pig Intestine Homogenates | Substantial Hydrolysis | nih.gov |

This table is based on the findings reported in the study by Caster et al. (1981). nih.gov

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental to isolating 2-chloroethyl linoleate from intricate mixtures, enabling its accurate identification and quantification. Gas chromatography, in particular, is a powerful tool for the analysis of volatile and semi-volatile compounds like fatty acid esters.

Gas Chromatography (GC) Applications for Complex Mixture Analysis

Gas chromatography is widely utilized for the separation of fatty acid esters, including 2-chloroethyl linoleate, from various samples. ugent.benih.govnih.gov The technique's high resolving power is essential when dealing with complex mixtures containing numerous structurally similar compounds. researchgate.net For instance, GC has been successfully applied to identify 2-chloroethyl esters of several fatty acids in spices and food products, with 2-chloroethyl linoleate often being the most abundant among them. nih.gov The analysis of fatty acids by GC typically involves their conversion to more volatile derivatives, such as methyl esters, to improve chromatographic performance. ugent.be However, the direct analysis of 2-chloroethyl esters is also feasible and has been demonstrated in various studies. nih.govnih.gov

The versatility of GC allows for its application in diverse research areas, from food science to environmental analysis and biomedical research. In a study on the chemical composition of essential oils, 2-chloroethyl linoleate was identified as a major component in the reflux extract of Citrus aurantium L. var. amara Engl. buds using GC-MS. researchgate.net Similarly, GC-MS analysis has detected 2-chloroethyl linoleate in the methanolic root extracts of Oroxylum indicum and in the chloroform (B151607) extract of Citrullus lanatus seeds. gsconlinepress.combiomedpharmajournal.org These examples highlight the broad applicability of GC in profiling the chemical constituents of natural products.

Optimization of Column Parameters and Temperature Gradients

The success of a GC separation hinges on the careful optimization of several parameters, with the choice of column and the temperature program being paramount. scribd.comgcms.czscioninstruments.comlcms.cz The column's stationary phase, internal diameter, film thickness, and length all play crucial roles in determining the efficiency and resolution of the separation. scioninstruments.comlcms.cz For the analysis of fatty acid esters, highly polar capillary columns, such as those coated with 100% poly(biscyanopropyl siloxane), are often preferred due to their excellent selectivity for separating isomers. oup.com

Temperature programming, which involves systematically increasing the column temperature during the analysis, is a critical strategy for separating complex mixtures with a wide range of volatilities. wiley.commdpi.com A well-designed temperature gradient ensures that both early- and late-eluting compounds are adequately resolved with good peak shape. For instance, a typical temperature program might start at a lower initial temperature to separate volatile components and then ramp up to elute less volatile compounds like long-chain fatty acid esters. mdpi.com Isothermal analysis, where the temperature is held constant, can also be employed and may offer different selectivity compared to a temperature gradient, aiding in peak identification. oup.com The optimization of these parameters is essential to achieve the desired separation of 2-chloroethyl linoleate from other co-eluting species.

Table 1: Exemplary GC Column Parameters and Temperature Gradients for Fatty Acid Ester Analysis

| Parameter | Setting 1 | Setting 2 | Setting 3 |

| Column Type | Highly Polar (e.g., 100% poly(biscyanopropyl siloxane)) oup.com | Medium Polarity (e.g., trifluoropropylmethyl polysiloxane) researchgate.net | Non-Polar (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane) gsconlinepress.com |

| Column Dimensions | 100 m x 0.25 mm, 0.25 µm film thickness oup.com | 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com | 30 m x 0.25 mm, 0.25 µm film thickness biomedpharmajournal.org |

| Carrier Gas | Helium mdpi.com | Helium mdpi.com | Helium biomedpharmajournal.org |

| Injector Temperature | 220 °C | 250 °C mdpi.com | 230 °C horizonepublishing.com |

| Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, finally to 220°C at 20°C/min, hold for 2.5 min | Initial 70°C, ramp to 130°C at 5°C/min, then to 180°C at 2°C/min, then to 196°C at 1°C/min, finally to 230°C, hold for 30 min mdpi.com | Initial 40°C, ramp to 250°C at 5°C/min, hold for 2 min horizonepublishing.com |

This table presents a compilation of typical parameters and does not represent a single standardized method.

Strategies for Resolution of Isomers and Related Lipid Esters

The separation of isomers and other closely related lipid esters presents a significant analytical challenge. researchgate.netwiley.com The subtle differences in the physical and chemical properties of these compounds require highly selective chromatographic systems. For fatty acid esters, the resolution of geometric (cis/trans) and positional isomers is of particular interest. mdpi.com The use of highly polar capillary columns, especially those based on ionic liquids, has proven effective in separating geometric isomers of linoleic acid methyl esters. mdpi.comnih.gov These columns offer unique selectivities that allow for the baseline separation of isomers that would co-elute on less polar phases. researchgate.netmdpi.comnih.gov

In addition to column selection, other strategies can be employed to enhance isomer resolution. Two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in peak capacity and resolution by subjecting the effluent from one column to a second, orthogonal separation. acs.org This approach has been successfully used to separate complex mixtures of fatty acid methyl esters. acs.org Another strategy involves the use of argentation chromatography, either in thin-layer (TLC) or high-performance liquid chromatography (HPLC) format, to fractionate esters based on their degree of unsaturation prior to GC analysis. researchgate.netresearchgate.net This pre-fractionation step simplifies the mixture and facilitates the resolution of isomers by GC.

Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography excels at separation, spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of the separated compounds.

Mass Spectrometry (MS) for Molecular Confirmation and Identification

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, enabling its unambiguous identification. ugent.benih.gov For 2-chloroethyl linoleate, MS analysis can confirm the presence of the chlorine atom through the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl). The mass spectrum of 2-chloroethyl linoleate exhibits a molecular ion peak and a series of fragment ions that are indicative of its structure. nih.gov The fragmentation pattern can reveal information about the fatty acid chain and the chloroethyl ester group. dtic.mil The National Institute of Standards and Technology (NIST) maintains a mass spectral library that includes data for 2-chloroethyl linoleate, which can be used for comparison and confirmation of experimental results. nih.gov

Integration of GC-MS for Comprehensive Profiling in Biological and Environmental Samples

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical platform that combines the high separation efficiency of GC with the definitive identification capabilities of MS. ugent.beresearchgate.netoup.comnih.govoup.com This integrated approach is the gold standard for the comprehensive profiling of 2-chloroethyl linoleate and other organic compounds in complex biological and environmental samples. nih.govgsconlinepress.comenvchemgroup.com

GC-MS has been instrumental in identifying and quantifying 2-chloroethyl esters in a wide range of matrices. For example, it was used to confirm the presence of 2-chloroethyl linoleate in spices and foods, with levels reaching up to 77 ppm in fumigated spice samples. nih.gov In environmental monitoring, GC-MS is essential for the analysis of semivolatile organic compounds in various environmental media. epa.govepa.gov The technique has also been applied in phytochemical research to identify 2-chloroethyl linoleate in plant extracts. gsconlinepress.comhorizonepublishing.commdpi.comresearchgate.net The sensitivity of GC-MS, especially when operating in selected ion monitoring (SIM) mode, allows for the detection of trace levels of target compounds, making it suitable for a wide array of applications.

Utilization of Internal Standards for Enhanced Quantification Accuracy

In the quantitative analysis of 2-Chloroethyl linoleate, particularly at trace levels in complex matrices, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. Internal standards are compounds added to a sample in a known quantity before any sample preparation steps. They are chosen to be chemically similar to the analyte of interest. The primary role of an internal standard is to correct for the loss of analyte during sample extraction and cleanup, as well as to compensate for variations in instrument response. tum.de By comparing the instrument's response of the analyte to that of the internal standard, a more accurate determination of the analyte's concentration can be made. libretexts.org

The ideal internal standard for isotope dilution mass spectrometry is a stable isotope-labeled version of the analyte itself. tum.dechromatographyonline.com For 2-Chloroethyl linoleate, this would be a deuterated or ¹³C-labeled counterpart. These labeled standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during extraction, derivatization, and chromatography. chromatographyonline.com However, because they have a different mass, they can be distinguished by a mass spectrometer. This co-eluting, yet mass-distinguishable, property makes stable isotope-labeled internal standards the gold standard for quantitative analysis, as they provide the most effective correction for matrix effects and procedural losses. chromatographyonline.com

In the absence of a commercially available, isotopically labeled 2-Chloroethyl linoleate, researchers may select a closely related compound as an internal standard. A suitable alternative could be a deuterated 2-chloroethyl ester of another fatty acid, such as 2-chloroethyl heptadecanoate, or a deuterated fatty acid ester with a similar carbon chain length and polarity. The key is that the internal standard must not be naturally present in the sample and should exhibit similar analytical behavior to 2-Chloroethyl linoleate.

Research into the determination of 2-chloroethyl esters of fatty acids in food products has demonstrated the viability of quantitative methods. For instance, a study by Heikes and Griffitt in 1979 analyzed various spice and food samples for these esters using gas-liquid chromatography-mass spectrometry (GLC/MS). nih.gov In their work, 2-Chloroethyl linoleate was frequently the most abundant ester found. The recovery rates from fortified samples for the various 2-chloroethyl esters ranged from 84% to 98%, indicating good method accuracy. nih.gov Further data from the FDA's Pesticide Analytical Manual also shows variable but acceptable recoveries for 2-chloroethyl linoleate, ranging from 36% to 114%. fda.gov

Below are data tables summarizing research findings related to the quantification of 2-Chloroethyl linoleate and the typical parameters for a GC-MS method utilizing an internal standard.

Table 1: Recovery Data for 2-Chloroethyl Linoleate from Fortified Samples

This table presents the recovery percentages reported in the literature for 2-Chloroethyl linoleate from different matrices, which is a critical parameter for validating the accuracy of an analytical method.

| Matrix | Fortification Level | Recovery (%) | Reference |

| Various Foods | Not Specified | 84 - 98 | nih.gov |

| Not Specified | Not Specified | 36 - 114 | fda.gov |

Table 2: Illustrative GC-MS Parameters for Quantification of 2-Chloroethyl Linoleate with a Deuterated Internal Standard

The following table provides a hypothetical but representative set of parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method using Selected Ion Monitoring (SIM) for the quantification of 2-Chloroethyl linoleate with a suitable deuterated internal standard. Such a method would provide the high selectivity and sensitivity needed for trace-level analysis.

| Parameter | 2-Chloroethyl linoleate (Analyte) | Deuterated 2-Chloroethyl Ester (Internal Standard) |

| Retention Time (min) | ~18.5 | ~18.5 |

| Quantifier Ion (m/z) | To be determined empirically | To be determined empirically |

| Qualifier Ion(s) (m/z) | To be determined empirically | To be determined empirically |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | - |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | - |

Conclusion

An in-depth exploration of the synthesis of 2-chloroethyl linoleate (B1235992) reveals a landscape of both traditional chemical methods and innovative biocatalytic strategies. This article focuses exclusively on the established and enzymatic pathways for producing this specific fatty acid ester, detailing the methodologies, catalytic influences, and the inherent challenges and advantages of each approach.

Computational and Theoretical Investigations of 2 Chloroethyl Linoleate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a ligand, such as 2-chloroethyl linoleate (B1235992), and a target receptor, typically a protein. These studies are crucial for understanding the potential biological activity of the compound.

Ligand-Receptor Interaction Analysis (e.g., Alpha-Glucosidase, HIV Receptor, Viral Proteins)

Alpha-Glucosidase: Molecular docking studies have investigated the interaction of 2-chloroethyl linoleate with alpha-glucosidase, an enzyme involved in carbohydrate digestion. In one study, 2-chloroethyl linoleate demonstrated a high binding affinity for alpha-glucosidase, with a total energy value of -109.064 kcal/mol. The interaction was characterized by hydrophobic bonds with key amino acid residues at the binding site, including ARG699, ALA788, ARG814, LEU663, ILE672, and PHE816. Another study reported a binding energy of -6.6 kcal/mol for 2-chloroethyl linoleate with tyrosinase, another enzyme, which was a greater affinity than the standard, kojic acid. mdpi.com

HIV Receptor: The potential of 2-chloroethyl linoleate as an anti-HIV agent has also been explored through molecular docking. Studies have docked 2-chloroethyl linoleate with the HIV receptor (PDB ID: 1W5V), resulting in a dock score of 75.567. scholarena.commuthayammal.in This suggests a favorable binding interaction that could inhibit the virus.

Viral Proteins: The interaction of 2-chloroethyl linoleate with viral proteins, such as the dengue virus envelope protein, has been a subject of in silico investigation. wjpsonline.comresearchgate.net These studies aim to understand the compound's potential to interfere with viral entry and replication. wjpsonline.com Research has also shown that a bioactive fraction containing 2-chloroethyl linoleate can inhibit Herpes Simplex Virus-2 (HSV-2) by blocking its immediate early and early transcription. researchgate.net

Prediction of Binding Affinities and Identification of Key Interacting Residues

A primary outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction. For 2-chloroethyl linoleate, a binding energy of -101.6 kcal/mol has been reported for its interaction with the dengue virus envelope protein. wjpsonline.com

These studies also identify the specific amino acid residues within the receptor's binding site that interact with the ligand. This information is critical for understanding the mechanism of action and for designing more potent derivatives. For instance, the interaction with alpha-glucosidase was found to be mediated by hydrophobic interactions with specific arginine, alanine, leucine, and isoleucine residues.

Table 1: Molecular Docking Data for 2-Chloroethyl Linoleate

| Receptor | PDB ID | Binding Affinity/Score | Key Interacting Residues |

|---|---|---|---|

| Alpha-Glucosidase | 3w37 | -109.064 kcal/mol (Total Energy) | ARG699, ALA788, ARG814, LEU663, ILE672, PHE816 |

| Tyrosinase | - | -6.6 kcal/mol (Binding Energy) | - mdpi.com |

| HIV Receptor | 1W5V | 75.567 (Dock Score) | - scholarena.commuthayammal.in |

| Dengue Virus Envelope Protein | - | -101.6 kcal/mol (Binding Energy) | - wjpsonline.com |

Data presented is based on available research and may vary between different studies and software used.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of 2-chloroethyl linoleate, such as its three-dimensional structure, stability, and electronic characteristics.

Conformational Analysis and Energetic Stability Predictions

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and the 6–31G* basis set, have been employed to determine the stable conformations of 2-chloroethyl linoleate. These calculations help in understanding the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets. The energetic stability of these conformations can also be predicted, providing insights into the molecule's flexibility and the energy required to adopt a bioactive conformation.

Elucidation of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can elucidate the electronic structure of 2-chloroethyl linoleate, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). nih.gov These electronic properties are fundamental to the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions. Reactivity descriptors, derived from these calculations, can predict the sites on the molecule that are most likely to be involved in interactions with receptors or other molecules.

Simulation-Based Approaches

While specific simulation-based studies focusing solely on 2-chloroethyl linoleate are not extensively detailed in the provided search results, this area represents a promising avenue for future research. Molecular dynamics (MD) simulations, for example, could be used to study the dynamic behavior of the 2-chloroethyl linoleate-receptor complex over time, providing a more realistic picture of the binding process and the stability of the interaction. These simulations could further validate the findings from molecular docking and provide additional insights into the compound's mechanism of action.

Molecular Dynamics Simulations for Investigating Complex Stability and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules over time. While molecular docking studies provide a static snapshot of the binding pose of a ligand within a protein's active site, MD simulations offer a dynamic perspective, revealing the stability of this interaction under simulated physiological conditions. For a ligand such as 2-chloroethyl linoleate, which has been identified in docking studies as a potential inhibitor of enzymes like alpha-glucosidase, MD simulations are the critical next step to validate the initial findings and understand the dynamics of the protein-ligand complex.

The process begins with the output from a molecular docking study, which provides the most probable binding conformation of 2-chloroethyl linoleate in the target protein's binding pocket. This static complex is then prepared for simulation. The preparation involves placing the complex into a solvation box, typically filled with water molecules, and adding ions to neutralize the system's charge and mimic the ionic strength of a biological environment.

A crucial component of MD simulations is the force field, a set of parameters and mathematical functions that describe the potential energy of the system's particles. uiuc.edu Force fields like CHARMM, AMBER, or GROMOS are commonly used for biomolecular simulations. core.ac.ukuq.edu.au For a non-standard molecule like 2-chloroethyl linoleate, specific parameters for its atoms, bonds, angles, and dihedrals may need to be generated if they are not already present in the chosen force field. This parameterization is vital for the accuracy of the simulation.

The simulation protocol itself involves several stages:

Energy Minimization: The initial system, including the protein-ligand complex and solvent, is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This two-step process, often conducted in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, ensures the system reaches a stable state before the production run. nist.gov

Production Run: Following equilibration, the production MD simulation is performed for a significant duration, typically ranging from nanoseconds to microseconds. During this phase, the trajectory of all atoms is saved at regular intervals for subsequent analysis.

Analysis of the MD trajectory provides detailed insights into the stability and dynamics of the 2-chloroethyl linoleate-protein complex. Key metrics are used to quantify these properties.

Root Mean Square Deviation (RMSD) The RMSD is calculated to monitor the conformational stability of the protein and the ligand throughout the simulation. A low and stable RMSD value for the protein backbone indicates that it does not undergo major structural changes. Similarly, a low RMSD for the ligand suggests it remains stably bound in the active site.

Illustrative RMSD Data for a Hypothetical 2-Chloroethyl Linoleate-Protein Complex

| System | Average RMSD (Å) | Standard Deviation (Å) | Description |

| Protein (Apo) | 2.5 | 0.4 | The protein without the ligand, showing its intrinsic flexibility. |

| Protein (Complex) | 1.8 | 0.2 | The protein's backbone in complex with the ligand, showing increased stability. |

| Ligand (Fitted to Protein) | 0.9 | 0.3 | The ligand's position relative to the binding pocket, indicating stable binding. |

Root Mean Square Fluctuation (RMSF) The RMSF is computed for each amino acid residue to identify regions of flexibility and rigidity in the protein. When comparing the RMSF of the protein alone (apo form) to the protein-ligand complex, residues in the binding site that interact with 2-chloroethyl linoleate are expected to show reduced fluctuations, signifying that the ligand has stabilized that region. nist.gov

Binding Free Energy Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the complex. This calculation provides a quantitative measure of the affinity between 2-chloroethyl linoleate and the protein. The total binding energy is decomposed into various components, including van der Waals energy, electrostatic energy, and solvation energy, which helps to identify the key forces driving the binding interaction.

Illustrative Binding Free Energy Components for a 2-Chloroethyl Linoleate-Protein Complex

| Energy Component | Average Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.8 | Favorable |

| Electrostatic Energy | -15.2 | Favorable |

| Polar Solvation Energy | +28.5 | Unfavorable |

| Non-polar Solvation Energy | -5.1 | Favorable |

| Total Binding Free Energy | -37.6 | Strongly Favorable |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-chloroethyl linoleate, and what are their limitations?

- Methodology : 2-Chloroethyl linoleate can be enzymatically synthesized using cholesterol ester hydrolase (EC 3.1.1.13) under in vitro conditions. Purified bovine pancreatic cholesterol ester hydrolase catalyzes the esterification of linoleic acid with 2-chloroethanol, yielding the ester product. This method avoids harsh chemical conditions but requires precise enzyme activity control and purification steps to isolate the product .

- Limitations : Enzymatic synthesis may suffer from low yields due to substrate specificity or enzyme denaturation. Alternative chemical synthesis routes (e.g., acid-catalyzed esterification) are faster but risk side reactions like hydrolysis of the chloroethyl group .

Q. How is 2-chloroethyl linoleate analyzed in complex matrices, and what chromatographic parameters are recommended?

- Analytical Workflow : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard. A retention index of 4.1 on an OV-101 column (non-polar stationary phase) has been reported for 2-chloroethyl linoleate. Co-elution with other esters (e.g., 2-chloroethyl myristate or palmitate) can occur, necessitating MS confirmation for specificity .

- Optimization : Use splitless injection and a temperature gradient starting at 50°C (hold 2 min) to 280°C (10°C/min) to resolve lipid esters. Internal standards like deuterated analogs improve quantification accuracy .

Q. What safety protocols are critical when handling 2-chloroethyl linoleate in the laboratory?

- Handling : Avoid skin/eye contact and inhalation. Use fluoropolymer gloves (0.7 mm thickness, >480 min breakthrough time) and work in a fume hood. Chloroethyl compounds are moisture-sensitive; store under inert gas (e.g., argon) in sealed containers .